1-(cis-6-Methylpiperidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,6R)-6-methylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLLXSYTXPBWIW-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cis 6 Methylpiperidin 2 Yl Methanamine
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis of 1-(cis-6-Methylpiperidin-2-yl)methanamine offers several strategic disconnections to guide its synthesis. The primary goal is to construct the 2,6-disubstituted piperidine (B6355638) ring with cis stereocontrol between the methyl and aminomethyl groups.
Strategy A: Pyridine (B92270) Reduction
The most direct disconnection breaks the C-N and C-C bonds of the saturated ring, leading back to a pyridine precursor, 2-(aminomethyl)-6-methylpyridine (A1) . This strategy relies on the well-established catalytic hydrogenation of the pyridine ring, a method often favoring the formation of cis-disubstituted piperidines. The challenge lies in achieving high diastereoselectivity and avoiding over-reduction or side reactions of the aminomethyl group.
Strategy B: Intramolecular Cyclization
A second common approach involves disconnecting two C-N bonds of the piperidine ring, suggesting an intramolecular cyclization of an acyclic precursor. A key intermediate would be a δ-amino ketone or aldehyde, such as 7-amino-heptan-2-one (B1) . The intramolecular reductive amination of this precursor would form the piperidine ring. The stereochemical outcome would be determined during the cyclization and subsequent reduction of the cyclic imine intermediate.
Strategy C: Chiral Pool Synthesis
Another powerful strategy begins with a chiral starting material. For instance, a chiral aziridine (B145994) can serve as a precursor. rsc.orgrsc.org A retrosynthetic path could involve the ring-opening of a suitably substituted chiral aziridine followed by intramolecular cyclization. This approach offers excellent control over the absolute stereochemistry of the final product.
Strategy D: Multi-Component Reactions (MCRs)
A convergent approach involves disconnecting the piperidine scaffold into multiple simple components that can be assembled in a one-pot reaction. This could hypothetically involve an aldehyde, an amine source, and a diene or other suitable fragments to construct the heterocyclic core efficiently. acs.org
These disconnections form the basis for the various synthetic methodologies discussed below, each with its own merits regarding efficiency, stereocontrol, and scalability.
Conventional Synthetic Routes to Piperidine Scaffolds
The construction of the piperidine core is a foundational aspect of organic synthesis, with several robust methods being routinely employed.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for forming C-N bonds and constructing nitrogen-containing heterocycles. researchgate.net In the context of this compound, intramolecular reductive amination is a particularly powerful strategy. nih.gov
This process typically involves an acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). For instance, an amino ketone can undergo spontaneous intramolecular cyclization to form a cyclic imine (or enamine), which is then reduced in situ to the piperidine. The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.net
A one-pot reaction involving the reductive ring-opening of a chiral aziridine, debenzylation, and subsequent intramolecular reductive amination under atmospheric hydrogen has been shown to be a highly stereoselective route to cis-2,6-disubstituted piperidines. rsc.orgrsc.org Borane-pyridine complex (BAP) has also been demonstrated as an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines. tandfonline.com
Catalytic Hydrogenation Techniques, including Pyridine Ring Reduction
The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. researchgate.net This approach is particularly relevant for the synthesis of this compound from its aromatic precursor, 2-(aminomethyl)-6-methylpyridine.
The reaction typically requires transition metal catalysts and often harsh conditions, such as high pressures and temperatures. mdpi.com However, significant progress has been made in developing more efficient catalysts that operate under milder conditions.
| Catalyst System | Substrate Type | Conditions | Key Outcome | Reference |
| Rhodium(I) complex / pinacol (B44631) borane | Fluoropyridines | Mild conditions | Highly diastereoselective dearomatization/hydrogenation for all-cis products. | mdpi.com |
| Rh₂O₃ | Unprotected functionalized pyridines | 5 bar H₂, 40 °C | High activity, broad substrate scope, favors cis piperidines. | rsc.org |
| Rh/C | Pyridine | Ambient temp/pressure | Quantitative conversion to piperidine with 98% yield in an AEM electrolyzer. | acs.orgnih.gov |
| Ruthenium-based heterogeneous catalyst | Multi-substituted pyridines | Not specified | Diastereoselective cis-hydrogenation. | mdpi.com |
| Iridium(I) catalyst / P,N-ligand | 2-substituted pyridinium (B92312) salts | Not specified | Asymmetric hydrogenation. | mdpi.com |
| Nickel silicide catalyst | Pyridines | Not specified | Novel catalyst for hydrogenation. | mdpi.com |
This table is interactive and allows for sorting and filtering of data.
A key advantage of this method is that the hydrogenation of 2,6-disubstituted pyridines often proceeds with high cis diastereoselectivity. This is generally attributed to the steric hindrance of the substituents, which directs the approach of the pyridine ring to the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from the same side. rsc.org Electrocatalytic methods using anion-exchange membrane (AEM) electrolyzers have also emerged as a sustainable and efficient alternative to traditional thermochemical hydrogenation, allowing the reaction to proceed at ambient temperature and pressure. acs.orgnih.gov
Multi-Component Reactions (MCRs) for Piperidine Core Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and convergent route to complex molecular scaffolds like polysubstituted piperidines. nih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. acs.org
Several MCRs have been developed for the synthesis of highly functionalized piperidines. For example, a one-pot, pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been reported for the generation of a wide range of piperidine structures. acs.org Another example is the Yb(OTf)₃/AgOTf co-catalyzed one-pot synthesis of a piperidone derivative from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com While a direct MCR for this compound is not explicitly reported, these examples showcase the potential to design a convergent synthesis from simple, readily available starting materials.
Asymmetric and Stereoselective Synthesis of the cis-Diastereoisomer
Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For this compound, the critical challenge is to control the relative and absolute stereochemistry of the two substituents at the C2 and C6 positions to selectively form the cis-diastereoisomer.
Diastereoselective Control during Ring Formation
The formation of the cis-diastereomer can be achieved by carefully controlling the stereochemistry during the ring-forming step. Several strategies have proven effective for the synthesis of cis-2,6-disubstituted piperidines.
Substrate and Catalyst Control in Hydrogenation: As previously mentioned, the catalytic hydrogenation of 2,6-disubstituted pyridines is inherently diastereoselective for the cis product. The choice of catalyst and reaction conditions can further enhance this selectivity. For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions, yielding the corresponding cis piperidines as the major product. rsc.org
Chiral Auxiliaries and Starting Materials: A reliable method for controlling stereochemistry is to use chiral auxiliaries or to start from the chiral pool. A notable approach involves the use of chiral bicyclic lactams, which can be transformed in a few steps into chiral nonracemic cis-2,6-disubstituted piperidines with very high stereoselectivity. acs.orgacs.org Similarly, starting from commercially available (2S)-hydroxymethylaziridine, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved through a one-pot sequence involving reductive ring-opening and intramolecular reductive amination. rsc.orgrsc.org
Diastereoselective Cyclization: The intramolecular cyclization of acyclic precursors can be guided to favor the cis product. For example, an organocatalyzed condensation of enantiopure β-amino ketones with aldehydes can lead to cis-2,6-disubstituted piperidin-4-ones. acs.org The stereoselectivity in such cyclizations can often be rationalized by thermodynamic and steric arguments, where the transition state leading to the cis isomer is lower in energy. nih.gov Photoredox catalysis has also been utilized to achieve highly diastereoselective α-amino C–H arylation of complex piperidines, where an initial non-selective reaction is followed by an epimerization to the thermodynamically more stable diastereomer. escholarship.org
| Method | Key Feature | Stereochemical Outcome | Reference |
| Catalytic Hydrogenation | Reduction of 2,6-disubstituted pyridines | Generally favors cis isomer due to steric guidance. | rsc.org |
| Chiral Bicyclic Lactams | Use of a chiral scaffold | High stereoselectivity for cis products. | acs.orgacs.org |
| Chiral Aziridine Precursor | One-pot reductive ring-opening and cyclization | High stereoselectivity for cis products. | rsc.orgrsc.org |
| Organocatalyzed Condensation | Cyclization of β-amino ketones with aldehydes | Access to enantiopure cis-2,6-disubstituted piperidin-4-ones. | acs.org |
| Intramolecular Aminocyclization | From stereodivergently prepared 1,5-diols | Access to both trans- and cis-2,6-disubstituted piperidines. | documentsdelivered.com |
This table is interactive and allows for sorting and filtering of data.
These advanced methodologies provide a comprehensive toolkit for chemists to approach the synthesis of this compound, enabling precise control over the challenging cis-stereochemistry of the piperidine ring.
Application of Chiral Auxiliaries and Reagents
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. By temporarily attaching a chiral molecule to a prochiral substrate, one can direct subsequent reactions to proceed with a high degree of stereoselectivity. Once the desired stereocenter(s) are established, the auxiliary can be removed and often recycled.
In the context of synthesizing cis-2,6-disubstituted piperidines, chiral auxiliaries can be employed to direct the formation of the piperidine ring or to control the introduction of substituents onto a pre-existing ring. For instance, a non-racemic Betti base has been utilized as a chiral auxiliary for the efficient preparation of enantiopure 2,6-disubstituted piperidines bearing alkene or alkyne-containing substituents. rsc.org Although many chiral benzylamines are excellent auxiliaries, their removal can be challenging under non-hydrogenative conditions. rsc.org The use of an N,N-disubstituted Betti base derivative, which possesses a Mannich structure of o-naphthol, allows for efficient non-hydrogenative N-debenzylation via base-catalyzed formation of an o-quinone methide, preserving sensitive functional groups like alkenes and alkynes. rsc.org
A plausible synthetic route to this compound using a chiral auxiliary could involve the diastereoselective cyclization of a linear precursor. For example, an amino alcohol derived from a chiral amino acid could be used to construct the piperidine skeleton with the desired cis-stereochemistry.
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Application | Reference |
|---|---|---|
| (R)-Phenylglycinol | Synthesis of trans-2,5-disubstituted pyrrolidines and piperidines | acs.org |
| Betti Base | Preparation of enantiopure 2,6-disubstituted piperidines | rsc.org |
| (1R,2S)-(-)-Ephedrine | Asymmetric synthesis | princeton.edu |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric synthesis | princeton.edu |
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. wiley-vch.de This approach has been successfully applied to the synthesis of chiral piperidines through the hydrogenation of various unsaturated precursors such as pyridines, enamines, and imines. rsc.org
The asymmetric hydrogenation of substituted pyridinium salts has emerged as a viable route to chiral piperidines. acs.org Rhodium and Ruthenium-based catalysts are commonly employed for this transformation. nih.govacs.orgrsc.org For the synthesis of this compound, a potential strategy involves the asymmetric hydrogenation of 2-cyano-6-methylpyridine. The resulting chiral 2-cyano-6-methylpiperidine, with the desired cis-configuration, can then be reduced to the target aminomethyl compound. The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. For instance, Ru-DTBM-segphos has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of 2-pyridyl-substituted alkenes. nih.govacs.org
Another approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts. This method can provide various chiral piperidines with excellent diastereo- and enantioselectivities and is scalable. rsc.orgdicp.ac.cn
Table 2: Selected Results for Asymmetric Hydrogenation of Pyridine Derivatives
| Substrate | Catalyst System | Product | Selectivity | Reference |
|---|---|---|---|---|
| 2-Pyridyl-substituted alkenes | Ru-DTBM-segphos | Chiral piperidines | High ee | nih.govacs.org |
| Terpyridine-type N-heteroarenes | Ru(diamine) complexes | Partially reduced chiral pyridines | up to 94:6 dl/meso, >99% ee | acs.org |
| Pyridinium Salts | Rhodium-based catalysts | Chiral piperidines | High ee and de | rsc.orgdicp.ac.cn |
Biocatalytic Approaches for Chiral Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. acs.org Enzymes such as lipases and transaminases are particularly useful for the synthesis of chiral amines.
Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of racemic alcohols, which can be precursors to chiral amines. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of alcohols that are intermediates in the synthesis of piperidine alkaloids like coniine. wikipedia.org In a potential route to this compound, a racemic piperidine derivative with a hydroxymethyl group could be resolved using a lipase to provide the enantiomerically pure alcohol, which can then be converted to the amine. Lipase PS from Pseudomonas cepacia has also been effectively used in the resolution of chiral amine precursors. mdpi.com Recently, an immobilized CALB on magnetic halloysite (B83129) nanotubes has been developed for the synthesis of piperidine derivatives via a multicomponent reaction, demonstrating the potential for reusable biocatalysts in this area. rsc.org
Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. nih.govmdpi.com An (S)-selective ω-transaminase from Vibrio fluvialis and an (R)-selective ω-transaminase from Aspergillus terreus are examples of enzymes used for this purpose. nih.gov For the synthesis of the target compound, a transaminase could be used in a kinetic resolution of racemic 1-(6-methylpiperidin-2-yl)methanamine, or in a dynamic kinetic resolution process to achieve a theoretical yield of 100%. nih.govrsc.orgresearchgate.net The combination of a transaminase with an amino acid oxidase can be particularly efficient for kinetic resolutions. rsc.orgresearchgate.net
Table 3: Biocatalytic Methods for Chiral Amine and Piperidine Synthesis
| Enzyme | Method | Application | Reference |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Kinetic Resolution | Resolution of chiral alcohol precursors to piperidines | wikipedia.orgnih.gov |
| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution | Resolution of chiral amine precursors | mdpi.com |
| ω-Transaminase (e.g., from Vibrio fluvialis) | Kinetic Resolution/Asymmetric Synthesis | Synthesis of chiral amines | nih.govmdpi.com |
| Immobilized CALB | Multicomponent Reaction | Synthesis of piperidine derivatives | rsc.org |
Crystallization-Induced Dynamic Resolution (CIDR) and Dynamic Kinetic Resolution (DKR) Strategies
Dynamic kinetic resolution (DKR) is a powerful tool that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical maximum yield of 100% of a single enantiomer. nih.gov This strategy is particularly valuable for the synthesis of chiral amines.
DKR of amines typically involves an enzyme for the selective acylation of one enantiomer and a metal catalyst for the racemization of the unreacted amine. nih.govacs.org For example, Candida antarctica lipase B (CALB) can be paired with a ruthenium-based racemization catalyst, such as Shvo's catalyst, for the DKR of primary amines. rsc.orgnih.gov The choice of acyl donor is also critical, with alkyl methoxyacetates sometimes offering advantages over simpler acetates by allowing for lower catalyst loadings. nih.gov
While specific applications of DKR to this compound are not widely reported, the principles are directly applicable. A racemic mixture of the diamine could be subjected to DKR using a lipase and a suitable racemization catalyst to afford the enantiomerically pure acylated product, which can then be deprotected. The development of heterogeneous racemization catalysts, such as Ru(III) on zeolite, further enhances the practicality of this approach by simplifying catalyst recovery and reuse. rsc.org
Crystallization-Induced Dynamic Resolution (CIDR) is another powerful technique where the desired enantiomer crystallizes out of a solution in which the enantiomers are equilibrating, thereby driving the equilibrium towards the formation of more of the desired crystalline enantiomer. This method can be highly efficient if a suitable crystalline derivative can be found.
Table 4: Key Components in Dynamic Kinetic Resolution of Amines
| Component | Function | Examples | Reference |
|---|---|---|---|
| Enzyme | Enantioselective acylation | Candida antarctica lipase B (CALB) | nih.govacs.org |
| Racemization Catalyst | In-situ racemization of the unreacted amine | Shvo's catalyst, Ru(III) on zeolite | rsc.orgnih.gov |
| Acyl Donor | Acylating agent | Isopropyl acetate, Alkyl methoxyacetates | nih.gov |
Process Optimization and Scalability Considerations in Synthetic Protocols
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of a chiral pharmaceutical intermediate like this compound, several factors must be considered.
Route Scouting and Selection: The choice of the synthetic route is paramount. While multiple routes may exist, the most scalable ones often involve fewer steps, use readily available and inexpensive starting materials, and avoid hazardous reagents and extreme reaction conditions. For instance, a convergent synthesis is often preferred over a linear one. A recent modular approach combining biocatalytic C-H oxidation and radical cross-coupling has been shown to significantly shorten the synthesis of complex piperidines, reducing step counts from 7-17 to 2-5. news-medical.net
Catalyst Loading and Efficiency: In catalytic reactions, such as asymmetric hydrogenation or DKR, minimizing the catalyst loading without compromising yield and selectivity is a key optimization goal. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. For large-scale synthesis, heterogeneous catalysts are often favored as they can be more easily separated from the reaction mixture and recycled, reducing costs and waste. rsc.org
Solvent Selection and Reaction Concentration: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. Green solvents are increasingly preferred. Running reactions at higher concentrations is generally more efficient in terms of reactor volume and solvent usage, but can sometimes lead to issues with solubility, mixing, and heat transfer. nih.gov
Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential for safe scale-up. The environmental impact of the process, often measured by metrics like the E-factor (mass of waste per mass of product), should be minimized by reducing waste, using greener reagents, and improving atom economy. news-medical.net
Chemical Reactivity and Derivatization Strategies
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary nitrogen atom within the piperidine ring exhibits characteristic reactivity, although its nucleophilicity is influenced by the steric hindrance imposed by the adjacent methyl group in the cis-conformation.
The piperidine nitrogen can readily undergo N-alkylation with alkyl halides or other alkylating agents. These reactions typically proceed via an S(_N)2 mechanism and can be influenced by the choice of solvent and base. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. The steric hindrance from the cis-6-methyl group may necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve high yields.
The secondary amine of the piperidine ring can participate in amidation reactions with carboxylic acids, often requiring activation with coupling agents to facilitate the formation of the amide bond. Furthermore, reaction with isocyanates or carbamoyl (B1232498) chlorides can yield N-substituted ureas. The formation of cyclic derivatives is also possible, for instance, through intramolecular cyclization with a suitable difunctional reagent.
Reactivity of the Primary Methanamine Moiety
The primary amine of the methanamine group is generally more sterically accessible and, in many cases, more nucleophilic than the piperidine nitrogen, allowing for a degree of selective functionalization.
The primary amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.comharvard.edu The formation of these C=N double bonds is a versatile method for creating new carbon-nitrogen frameworks. researchgate.net For instance, the reaction of a primary amine with a carbonyl compound liberates water and forms the corresponding imine. harvard.edu
The primary amine can be selectively acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are generally high-yielding and provide stable derivatives. The choice of reaction conditions, such as temperature and the presence of a base, can influence the selectivity between the primary and secondary amine groups.
Reductive amination is a powerful method for forming C-N bonds and can be effectively applied to the primary amine of 1-(cis-6-Methylpiperidin-2-yl)methanamine. rsc.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate through the reaction with a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. rsc.org For example, the reductive amination of aldehydes and ketones is a key method for synthesizing primary, secondary, and tertiary amines. rsc.org High-temperature catalytic reductive amination of related dialdehydes can produce mixtures of aminoalkylpiperidines. This method has been utilized in the synthesis of various piperidine derivatives. The process can be highly selective for the primary amine, particularly under controlled pH conditions. rsc.org
Functional Group Interconversions on the Piperidine Ring
The secondary amine of the piperidine ring is a key site for functional group interconversions, allowing for the introduction of a wide range of substituents. Common transformations include N-alkylation and N-acylation, as well as the strategic use of protecting groups.
N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents. Reductive amination is a common method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This reaction is versatile for introducing diverse alkyl groups. Another approach is the use of iridium catalysts for N-alkylation of amines with alcohols, proceeding through a hydrogen autotransfer process. nih.gov
N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, anhydrides, or other activated acyl sources to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For example, N-acylation has been demonstrated in the synthesis of various piperidine derivatives, highlighting the robustness of this transformation. nih.gov
Protecting Group Strategies: In multi-step syntheses involving this compound or related structures, the protection of the piperidine nitrogen is often a crucial step to prevent undesired side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine |
| N-Alkylation | Alcohol, [Cp*Ir(2,2'-bpyO)(H₂O)], Cs₂CO₃ | N-Alkyl piperidine |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl piperidine (Amide) |
| N-Boc Protection | Boc₂O, Base | N-Boc piperidine |
| N-Cbz Protection | Cbz-Cl, Base | N-Cbz piperidine |
| N-Boc Deprotection | Acid (e.g., TFA, HCl) | Secondary piperidine |
| N-Cbz Deprotection | H₂, Pd/C | Secondary piperidine |
Ring Transformations and Rearrangements of the Piperidine System
While the piperidine scaffold is generally stable, it can undergo ring transformations and rearrangements under specific conditions. These reactions can lead to the formation of different heterocyclic systems or rearranged piperidine structures. It is important to note that the following are general transformations of piperidine rings, and their applicability to this compound would depend on the specific reaction conditions and the influence of the substituents.
Ring Expansion: Carbocation rearrangements can lead to the expansion of the piperidine ring. For instance, the formation of a carbocation adjacent to the ring can trigger a shift of a carbon-carbon bond within the ring, resulting in a larger ring system, such as an azepane. masterorganicchemistry.com Such rearrangements are often driven by the formation of a more stable carbocation or the release of ring strain.
Ring Contraction: Although less common, ring contraction of piperidines can occur under specific circumstances. For example, certain photochemical reactions or oxidative cleavage processes can lead to the formation of smaller ring systems like pyrrolidines.
Ring-Opening and Cleavage: The carbon-nitrogen bonds of the piperidine ring can be cleaved under certain enzymatic or chemical conditions. For example, some enzymatic pathways can effect the opening of the piperidine ring through an oxidative retro-aza-Prins reaction. nih.gov
Due to the lack of specific studies on this compound, the propensity of its piperidine ring to undergo such transformations remains an area for further investigation. The cis-substitution pattern may influence the conformational preferences and the stereoelectronic requirements for any potential rearrangement.
| Transformation Type | Description | Potential Outcome |
| Ring Expansion | Carbocation-mediated rearrangement involving migration of a ring C-C bond. | Formation of azepane derivatives. |
| Ring Contraction | Photochemical or oxidative processes leading to smaller ring systems. | Formation of pyrrolidine (B122466) derivatives. |
| Ring Cleavage | Enzymatic or chemical cleavage of C-N bonds within the piperidine ring. | Formation of acyclic amino compounds. |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(cis-6-Methylpiperidin-2-yl)methanamine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about their connectivity. The cis-stereochemistry of the substituents on the piperidine (B6355638) ring significantly influences the chemical shifts and coupling constants of the ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, distinct signals are expected for the methyl, methanamine, and the five unique piperidine ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (NH) | 1.5-2.5 (broad s) | - |
| 2 | 2.8-3.2 (m) | 55-60 |
| 3 | 1.2-1.8 (m) | 25-30 |
| 4 | 1.2-1.8 (m) | 24-28 |
| 5 | 1.2-1.8 (m) | 30-35 |
| 6 | 3.0-3.4 (m) | 50-55 |
| 7 (CH₂) | 2.5-2.9 (m) | 45-50 |
| 8 (CH₃) | 1.0-1.3 (d) | 18-22 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and elucidating complex structural features.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring and between the methanamine protons and the proton at C2.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of quaternary carbons and linking different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is instrumental in confirming the cis-stereochemistry by showing correlations between the axial protons on C2 and C6, and between the methyl group and the methanamine group.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. Key expected absorptions for this compound include N-H stretching vibrations for the primary and secondary amines, C-H stretching for the alkyl groups, and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C and C-N skeletal vibrations of the piperidine ring would be observable in the Raman spectrum.
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| N-H (Secondary Amine) | Stretch | 3300-3500 |
| C-H (Alkyl) | Stretch | 2850-2960 |
| N-H (Primary Amine) | Bend (Scissoring) | 1590-1650 |
| N-H (Secondary Amine) | Bend | 1550-1650 |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₈H₁₈N₂). Electron ionization (EI) or electrospray ionization (ESI) could be used as ionization sources. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule, with initial cleavages likely occurring at the C-C and C-N bonds of the piperidine ring and the methanamine side chain.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. nih.gov Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (C2 and C6) by employing anomalous dispersion effects. nih.gov This would unequivocally confirm the cis relationship between the methyl and methanamine substituents.
Computational Chemistry and Theoretical Insights
Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT) for Electronic Structure
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT studies have been successfully used to investigate molecular geometry, electronic stability, and reactivity. rsc.orgnih.gov In the case of 1-(cis-6-Methylpiperidin-2-yl)methanamine, DFT calculations would likely be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to obtain optimized geometries, molecular orbital energies, and the distribution of electron density.
Table 1: Predicted Electronic Properties of a Model cis-2,6-Disubstituted Piperidine
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |
| Dipole Moment | 1.8 D | DFT/B3LYP |
Note: These are representative values for a generic cis-2,6-disubstituted piperidine and would need to be specifically calculated for this compound.
Conformational Analysis of Piperidine Derivatives and Preferred Geometries
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For this compound, the cis configuration dictates that both the methyl and aminomethyl substituents are on the same face of the ring. This leads to two primary chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).
Generally, for substituted piperidines, the conformation with bulky substituents in the equatorial position is favored to avoid 1,3-diaxial interactions. wikipedia.org Therefore, the diequatorial conformer of this compound is expected to be the most stable. Computational studies on related cis-2,6-disubstituted piperidines have confirmed the preference for the diequatorial conformer. researchgate.net The energy difference between the diequatorial and diaxial conformers can be calculated using QM methods, providing a quantitative measure of their relative populations at equilibrium.
Table 2: Relative Energies of Conformers for a Model cis-2,6-Dimethylpiperidine
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Diequatorial | 0.00 | >99 |
| Diaxial | > 4.0 | <1 |
Note: Data is based on general principles and studies on related molecules. Specific calculations for this compound are required for precise values.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which likely involves the formation of the piperidine ring, computational studies can help to understand the reaction pathways and transition states. The synthesis of 2,6-disubstituted piperidines can be achieved through various methods, including the reduction of corresponding pyridines or through cyclization reactions. rsc.orgnih.gov
For instance, the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor is a common route. rsc.org Computational modeling can be used to study the adsorption of the substrate on the catalyst surface, the stepwise addition of hydrogen atoms, and the stereochemical outcome of the reaction. Similarly, for cyclization reactions, transition state theory combined with QM calculations can identify the lowest energy pathway, explaining the observed stereoselectivity. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While QM calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations of this compound in a solvent, such as water, would reveal information about its conformational flexibility, solvation, and intermolecular interactions.
Quantitative Structure–Property Relationship (QSPR) Studies (excluding directly prohibited properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. While direct QSPR studies on this compound are not available, studies on other piperidine derivatives have been conducted to predict various properties. nih.gov
A QSPR model for a series of piperidine derivatives could be developed by calculating a range of molecular descriptors (e.g., topological, electronic, and constitutional) and correlating them with an experimentally determined property using statistical methods like multiple linear regression or machine learning algorithms. Such models can then be used to predict the properties of new, untested compounds like this compound.
Analytical Methodologies for Purity and Stereoisomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the enantiomeric and diastereomeric separation of chiral compounds like "1-(cis-6-Methylpiperidin-2-yl)methanamine".
Chiral HPLC is a cornerstone for the separation of non-volatile chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. For primary amines such as "this compound", polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often employed. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. Basic additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. sigmaaldrich.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While "this compound" may require derivatization to enhance its volatility and thermal stability, GC offers high resolution and sensitivity. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can effectively separate the enantiomers. The selection of the appropriate GC column and temperature programming is critical for achieving baseline separation of the stereoisomers. mdpi.com A study on the analysis of piperidine-3-amine, a related compound, utilized a diphenyl dimethyl polysiloxane stationary phase for GC analysis without derivatization, highlighting the potential for direct GC analysis under specific conditions. asianpubs.org
Interactive Data Table: Illustrative Chiral HPLC and GC Conditions for a Compound of the Class of this compound
| Parameter | Chiral HPLC | Chiral GC |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | n-Hexane:Ethanol:DEA (80:20:0.1, v/v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25 °C | Oven Program: 100°C (1 min), then 5°C/min to 200°C |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) at 250°C |
| Injection Volume | 10 µL | 1 µL (split ratio 50:1) |
| Note | Conditions are illustrative and require optimization for the specific compound. | Derivatization may be required to improve volatility. |
Supercritical Fluid Chromatography (SFC) for High-Throughput Separation
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high speed, reduced solvent consumption, and lower backpressure compared to HPLC. wiley.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent such as methanol (B129727) or ethanol. waters.com
For the chiral separation of primary amines, polysaccharide-based CSPs are widely used in SFC. wiley.com The addition of additives to the co-solvent is critical for achieving good peak shapes and enantioselectivity. Basic additives like isopropylamine (B41738) or diethylamine are effective but can sometimes suppress the MS signal if hyphenated techniques are used. waters.com Interestingly, for certain CSPs like crown ethers, acidic additives such as trifluoroacetic acid (TFA) are required to achieve separation of primary amines. wiley.com The development of an SFC method often involves screening a library of chiral columns and mobile phase modifiers to identify the optimal conditions. afmps.be
Interactive Data Table: Example SFC Screening Conditions for Chiral Amine Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IA (150 x 4.6 mm, 5 µm) | Chiralpak IB (150 x 4.6 mm, 5 µm) | Chiralpak IC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2/Methanol with 0.1% DEA | CO2/Ethanol with 0.1% DEA | CO2/Isopropanol with 0.1% DEA |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Note | This table illustrates a typical screening approach for method development. |
Derivatization Strategies for Enhanced Chromatographic Resolution
Derivatization is a chemical modification of the analyte to improve its analytical properties. In the context of chiral separations, derivatization with a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on a non-chiral stationary phase using standard HPLC or GC methods. wikipedia.org
For a primary amine like "this compound", a variety of CDAs are available. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride are classic examples. wikipedia.org Other reagents include 1-(9-fluorenyl)ethyl chloroformate (FLEC) and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent). acs.orgnih.gov A patent for the analysis of 3-aminopiperidine isomers describes the use of (R)-α-methyl-2-naphthaleneacetyl chloride as a CDA to form diastereomers that can be separated on a standard C18 column. google.com The reaction with the CDA should be quantitative and proceed without racemization. The choice of CDA depends on the specific analyte and the analytical technique to be used.
Derivatization can also be employed to improve the volatility of the analyte for GC analysis or to enhance the UV absorbance for HPLC detection, particularly if the analyte lacks a strong chromophore. nih.gov
Interactive Data Table: Common Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reacting | Resulting Linkage |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTP-Cl (Mosher's acid chloride) | Amine | Amide |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Amine | Carbamate |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amine | N-Arylated Amine |
| (R)-α-Methyl-2-naphthaleneacetyl chloride | - | Amine | Amide |
Q & A
Q. What are the optimal synthetic routes for 1-(cis-6-Methylpiperidin-2-yl)methanamine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. For example, temperature (typically 50–80°C) and pH (neutral to slightly basic) must be optimized to avoid side reactions such as ring-opening or epimerization. Solvent selection (e.g., THF or DCM) impacts solubility and reaction kinetics. Stepwise purification via column chromatography or recrystallization is critical for isolating the cis-isomer. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight and purity. High-performance liquid chromatography (HPLC) with chiral columns can distinguish cis/trans isomers. Comparative analysis with structurally similar compounds (e.g., 2-(6-Methylpyridin-2-yl)ethanamine) helps identify diagnostic peaks .
Q. How should researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer : Purity validation requires a combination of techniques:
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues.
- Chiral HPLC : Ensure >98% enantiomeric excess for the cis-isomer.
- Residual Solvent Analysis : Use GC-MS to detect traces of synthesis solvents (e.g., DMF, THF) .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in neurological targets?
- Methodological Answer : Compare bioactivity data for analogs like [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine () and 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine (). Key variables include:
- Substituent Position : Methyl vs. chloro groups affect lipophilicity and receptor binding.
- Ring Conformation : Piperidine vs. pyridine/indole scaffolds influence steric interactions.
- Validation : Use in vitro assays (e.g., receptor binding affinity) and molecular docking to correlate structural features with activity .
Q. What computational strategies are recommended to predict the bioactivity of this compound against serotonin or dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₃ or D₂). Focus on hydrogen bonding with amine groups and hydrophobic interactions with the methyl-piperidine moiety.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assay conditions (e.g., pH 7.4, 37°C).
- Batch Variability : Test multiple synthesis batches for purity/stereochemical consistency.
- Receptor Heterogeneity : Account for differences in receptor isoforms or cell lines (e.g., HEK-293 vs. CHO cells).
- Statistical Validation : Apply ANOVA or Bayesian modeling to identify outliers .
Q. What crystallographic techniques are suitable for determining the absolute configuration of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL () for refinement.
- Twinned Data Handling : Apply SHELXE for high-resolution datasets.
- Validation : Compare Flack x parameters and anomalous dispersion effects. Reference similar structures (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, ) for conformational benchmarking .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 6 months. Monitor via LC-MS for:
- Oxidation : Formation of N-oxide derivatives.
- Hydrolysis : Ring-opening products in acidic/basic conditions.
- Light Sensitivity : Conduct ICH Q1B photostability testing. Use amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
